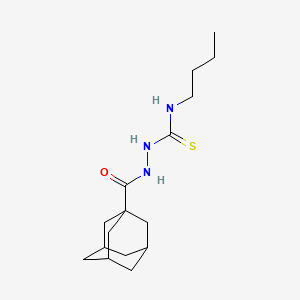

2-(1-adamantylcarbonyl)-N-butylhydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-adamantylcarbonyl)-N-butylhydrazinecarbothioamide belongs to a class of compounds that include adamantane-linked hydrazine-1-carbothioamide derivatives. These compounds have been studied for their bioactive properties, including urease inhibition and antiproliferative activities, leveraging the unique adamantane structure known for its medicinal properties.

Synthesis Analysis

The synthesis of adamantane-linked hydrazine-1-carbothioamide derivatives involves the reaction of adamantyl isothiocyanate with various cyclic secondary amines, leading to a range of N-(1-adamantyl)carbothioamides. These compounds can further react with hydrazine hydrate to yield targeted carbohydrazides (Al-Abdullah et al., 2015).

Molecular Structure Analysis

X-ray analysis and computational studies have been conducted to understand the molecular structure of adamantane-linked hydrazine-1-carbothioamide derivatives. These studies reveal various conformations and intermolecular interactions within the crystal structures, including N–H···S, N–H···O, and C–H···π interactions, highlighting the structural diversity and stability of these compounds (Al-Wahaibi et al., 2022).

Chemical Reactions and Properties

The chemical reactions involving adamantane-linked hydrazine-1-carbothioamide derivatives are complex, involving reactions with proton donors, electrophilic reagents, and various bases. These reactions lead to the formation of structurally diverse compounds with potential bioactive properties (Petrov et al., 2010).

Physical Properties Analysis

The physical properties, including melting points and solubility, are influenced by the adamantane core and the substituents attached to it. These properties are crucial for determining the compounds' behavior in biological systems and their potential as drug candidates.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interactions with biological targets, are central to their potential as bioactive molecules. Their ability to form stable complexes with metals and to inhibit enzymes like urease suggests a wide range of chemical functionalities (Al-Wahaibi et al., 2022).

Mécanisme D'action

Target of Action

Adamantane derivatives, which this compound is a part of, have been known to exhibit diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often target various cellular structures and processes due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with its targets through similar radical-based functionalization reactions.

Biochemical Pathways

Adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound may affect similar biochemical pathways.

Result of Action

Certain adamantane derivatives have been found to exhibit antimicrobial and cytotoxic activities . This suggests that the compound may have similar effects.

Orientations Futures

Future research in adamantane chemistry involves the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . There is also interest in the selective C–H functionalization of other substrate classes .

Propriétés

IUPAC Name |

1-(adamantane-1-carbonylamino)-3-butylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3OS/c1-2-3-4-17-15(21)19-18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,2-10H2,1H3,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMNYPOYATVJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantane-1-carbonylamino)-3-butylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)

![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)

![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5066544.png)

![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)

![4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5066574.png)

![6-bromo-3-[1-(5-nitro-2-furoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5066580.png)